![molecular formula C5H6O2 B1583612 5,6-Dihydro-2H-pyran-2-one CAS No. 3393-45-1](/img/structure/B1583612.png)
5,6-Dihydro-2H-pyran-2-one
Overview
Description
5,6-Dihydro-2H-pyran-2-one is an important organic synthesis intermediate . It is widely used in various fields such as medicine, pesticides, rubber, and dyes . It can be used as a starting material for the synthesis of antibiotics, fragrances, dyes, and rubber products . This compound can also be used to prepare ketones, aromatic hydrocarbons, and alcohol compounds .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, an enantioselective conjugate addition of Grignard reagents to this compound catalyzed by a chiral phosphine-copper iodide catalyst has been reported .Molecular Structure Analysis
The molecular formula of this compound is C5H6O2 . Its molecular weight is 98.10 . The InChI string isInChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1,3H,2,4H2
. Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it has been used in the preparation of (1aR,5aR,5bS,6S,7S)-6,7-di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran .Scientific Research Applications
Chemical Synthesis and Biological Activity
5,6-Dihydro-2H-pyran-2-ones are crucial in chemical synthesis and exhibit various biological activities. They are α,β-unsaturated δ-lactones, playing a role in antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities. A notable example is (R)-rugulactone, with significant anticancer properties. Additionally, these compounds are vital intermediates in synthesizing organic compounds, including heterocycles, through several synthetic routes like intramolecular cyclization and N-heterocyclic carbeneprecatalyst reactions (Eskandari & Rafieian-kopaei, 2016).
Plant Growth Inhibition
In agricultural research, certain derivatives of 5,6-Dihydro-2H-pyran-2-one have been found to possess plant growth inhibitory activity. For instance, (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-one shows potent activity against Italian ryegrass, indicating potential applications in controlling undesirable plant growth (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).
Aphicidal Activity
A new 5,6-dihydropyran-2-one, named diplopyrone C, was isolated from the fungus Diplodia corticola. It showed promising aphicidal activity, particularly sphaeropsidin A, a tetracyclic pimarane diterpene, which exhibited a toxic dose-dependent oral activity against the sucking aphid, Acyrthosiphon pisum (Salvatore et al., 2022).
Synthesis of Heterocyclic Compounds
5,6-Dihydro-2H-pyran-2-ones serve as key intermediates in synthesizing polysubstituted 2H-pyran-2-ones and other heterocyclic compounds. These syntheses involve multi-component reactions (MCRs) initiated by the hydroalkylation of alkynoates with activated methylenes, yielding products with diverse nucleophilic attack patterns (Liu, Jiang, & Qiao, 2009).
Mechanism of Action
Target of Action
5,6-Dihydro-2H-pyran-2-one is a heterocyclic compound that has shown a wide range of biological and pharmacological activities . It has been found to exhibit antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral properties . It is also known as the inducer of a colony stimulating factor in bone marrow stromal cells .
Mode of Action
It is believed to interact with its targets in a way that triggers a series of biochemical reactions, leading to its various pharmacological effects .
Biochemical Pathways
This compound is involved in several biochemical pathways due to its wide range of biological activities. For instance, it has been reported to induce a colony stimulating factor in bone marrow stromal cells, which is crucial for the production of blood cells .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of biological activities. For example, its antitumor activity could be attributed to its ability to interfere with the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity. As a chemical compound, it should be stored in a sealed container, away from sources of ignition and oxidizing agents .
properties
IUPAC Name |
2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAFARLDLCWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | 5,6-Dihydro-2H-pyran-2-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20098 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
3393-45-1 | |
Record name | 5,6-Dihydro-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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